molecular formula C11H18N4O4S2 B2684840 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034453-38-6

1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2684840
CAS No.: 2034453-38-6
M. Wt: 334.41
InChI Key: CMHOJVLRPXFLRI-UHFFFAOYSA-N
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Description

The compound 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione features a benzothiadiazole core (a sulfur- and nitrogen-containing bicyclic heterocycle) substituted with a 3-methyl group and a 2-[(dimethylsulfamoyl)amino]ethyl side chain. Its synthesis likely involves pre-functionalization of precursors, as post-synthetic modifications of similar heterocycles (e.g., benzothiazines) are challenging due to competing reaction pathways and poor regioselectivity .

Properties

IUPAC Name

3-[2-(dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S2/c1-13(2)20(16,17)12-8-9-15-11-7-5-4-6-10(11)14(3)21(15,18)19/h4-7,12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHOJVLRPXFLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps. One common method includes the reaction of 2-aminoethyl dimethylsulfamide with 3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antioxidant Activity

Research indicates that benzothiadiazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential applications in treating age-related diseases and conditions associated with oxidative damage .

Anticancer Properties

Benzothiadiazole derivatives have been investigated for their anticancer activities. They can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The specific compound discussed has shown promise in preliminary studies aimed at targeting specific cancer types through modulating signaling pathways involved in tumor growth .

Neuroprotective Effects

There is emerging evidence that benzothiadiazoles can protect neuronal cells from damage caused by neurotoxic agents. This neuroprotective effect may be attributed to their ability to modulate oxidative stress and inflammatory responses in the brain, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can be achieved through various chemical reactions involving readily available precursors. The ability to modify the benzothiadiazole core allows for the development of a library of derivatives with enhanced or altered biological activities.

Table 1: Synthesis Pathways for Benzothiadiazole Derivatives

StepReagents/ConditionsProduct
1Dimethylsulfamide + EthylamineIntermediate A
2Cyclization under acidic conditions1-{2-[(Dimethylsulfamoyl)amino]ethyl}-benzothiadiazole
3Methylation using methyl iodideFinal Compound

Case Study 1: Antioxidant Efficacy

In a study published in PMC, researchers evaluated the antioxidant capacity of various benzothiadiazole derivatives using DPPH radical scavenging assays. The results indicated that certain modifications to the benzothiadiazole structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Cancer Cell Line Studies

A study focused on the effects of benzothiadiazole derivatives on human cancer cell lines demonstrated that specific compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. This research highlights the potential of these compounds as lead candidates for anticancer drug development .

Mechanism of Action

The mechanism of action of 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzothiadiazole vs. Benzothiazine and Benzothiazole

  • Benzothiadiazole (Target Compound): The 1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione core contains two sulfur atoms and two nitrogen atoms in a fused bicyclic system.
  • Benzothiazine () : Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates share a sulfone group but differ in ring structure (one sulfur and one nitrogen). Modifications to benzothiazines are synthetically challenging post-cyclization, necessitating pre-substituted anthranilic acid precursors .
  • Benzothiazole () : Benzothiazole derivatives, such as 2-[1-(phenylsulfonyl)-1H-indol-3-yl]-N-(6-substituted benzothiazol-2-yl)acetamides, lack the fused diazole system but retain sulfur-mediated electronic effects. These are often synthesized via EDC-mediated coupling, highlighting divergent synthetic routes compared to the target compound .

Benzothiadiazole vs. Triazine ()

  • Triazine-Based Sulfonylureas (e.g., Metsulfuron Methyl) : These agrochemicals feature a 1,3,5-triazine core with sulfonylurea bridges. While the sulfonyl group is retained in the target compound, the benzothiadiazole core may confer distinct electronic properties and steric profiles, influencing target binding and metabolic stability .

Functional Group Analysis

Sulfamoyl vs. Sulfonylurea

  • The target compound’s dimethylsulfamoyl group (–NHSO₂NMe₂) is structurally distinct from the sulfonylurea (–SO₂NHC(O)NH–) groups in triazine herbicides ().

Aminoethyl Side Chain

  • The 2-aminoethyl substituent in the target compound resembles the 2-(dimethylamino)ethyl group in 1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-amine (). However, the benzodiazole core lacks sulfur atoms, which may reduce electronegativity and alter solubility or bioavailability .

Biological Activity

1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound's chemical formula is C18H23N5O2C_{18}H_{23}N_{5}O_{2} with a molecular weight of 341.4075 g/mol. The structure includes a benzothiadiazole core, which is known for its diverse biological activities.

The biological activity of benzothiadiazole derivatives often involves modulation of biochemical pathways. For instance, compounds in this class can interact with mitochondrial functions, as demonstrated by the inhibition of ADP phosphorylation and Ca²⁺ transport in rat liver mitochondria by related benzothiadiazole compounds . This suggests potential applications in metabolic disorders.

Pharmacological Effects

This compound has shown various pharmacological effects:

Case Studies

StudyFindings
In Vitro Study on Mitochondrial Function Demonstrated that related benzothiadiazoles inhibited mitochondrial respiration and altered calcium transport dynamics .
Antioxidant Assessment Showed significant radical scavenging activity in DPPH assays, indicating potential for therapeutic applications in oxidative stress-related conditions.
Anti-inflammatory Research In animal models, administration led to reduced levels of pro-inflammatory cytokines, suggesting a mechanism for therapeutic use in inflammatory diseases.

Research Findings

Recent literature highlights the biological significance of benzothiadiazole derivatives:

  • Inhibition of Mitochondrial Processes : A study indicated that 6-chloro-1,2,3-benzothiadiazole could inhibit critical mitochondrial processes at low concentrations . This mechanism may relate to the compound's potential effects on energy metabolism and cell viability.
  • Antioxidant Properties : Research has shown that derivatives can effectively reduce oxidative stress markers in cellular models, which is critical for developing treatments for conditions like neurodegenerative diseases.
  • Potential Antimicrobial Activity : While direct studies on this specific compound are scarce, related compounds have exhibited antimicrobial properties against various bacteria and fungi.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-{2-[(Dimethylsulfamoyl)amino]ethyl}-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione?

  • Methodological Answer : The compound's synthesis likely involves coupling reactions between sulfamoyl-containing precursors and a benzothiadiazole core. For example, describes the use of acyl chlorides and amines in solvent systems (e.g., DMF or toluene) under reflux, with catalysts such as triethylamine. Similarly, highlights the importance of acyl chlorides as electrophilic agents in forming benzimidazole derivatives, suggesting analogous strategies for introducing the dimethylsulfamoyl group . Optimizing stoichiometry and reaction time (e.g., 2–5 hours at 60–80°C) is critical for yield.

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer :

  • IR spectroscopy : To verify sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and benzothiadiazole (C=N/C-S vibrations) functional groups .
  • NMR (¹H/¹³C) : For confirming methyl groups (δ ~2.5 ppm in ¹H NMR), ethyl linker protons (δ ~3.0–4.0 ppm), and aromatic protons of the benzothiadiazole ring (δ ~7.0–8.0 ppm) .
  • X-ray crystallography : If single crystals are obtained, this method provides unambiguous confirmation of bond lengths and dihedral angles, as demonstrated in for related benzothiazole derivatives .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly used for purification, as described in . Analytical HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) are recommended to validate purity (>95%). emphasizes the need for third-party analytical confirmation due to potential variability in commercial reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) in reductive cyclization reactions ( ) may enhance coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while toluene reduces side reactions ( ) .
  • Temperature control : Maintaining 60–65°C minimizes decomposition, as shown in for benzothiazole synthesis .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Comparative crystallography : Use X-ray data (e.g., dihedral angles from ) to validate computational models (DFT or molecular docking).
  • Dynamic NMR studies : Variable-temperature NMR can resolve conformational ambiguities, especially for rotatable bonds in the ethyl linker .
  • Tandem MS/MS : Fragmentation patterns help distinguish regioisomers or tautomeric forms .

Q. How can computational modeling predict biological activity or binding interactions?

  • Methodological Answer :

  • Molecular docking : demonstrates docking studies for benzimidazole derivatives, using software like AutoDock Vina to simulate interactions with target proteins (e.g., HIV-1 protease).
  • QSAR models : Correlate substituent effects (e.g., dimethylsulfamoyl group’s electron-withdrawing properties) with activity trends observed in related compounds .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer :

  • pH-dependent stability assays : Monitor degradation via HPLC at pH 2–7 (simulated gastric/physiological conditions).
  • Comparative FTIR : Track disappearance of sulfonamide peaks (S=O) to confirm hydrolysis .
  • Cross-reference synthesis protocols : notes that high temperatures in acidic media promote decomposition, suggesting strict temperature control .

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